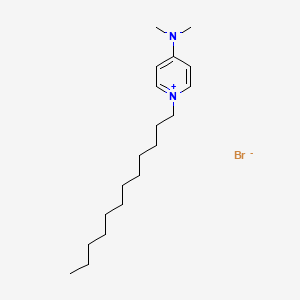![molecular formula C4H5NO B14325231 1-Nitrosobicyclo[1.1.0]butane CAS No. 104835-36-1](/img/structure/B14325231.png)
1-Nitrosobicyclo[1.1.0]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosobicyclo[110]butane is a highly strained bicyclic compound characterized by its unique structure, which includes a nitroso group attached to a bicyclo[110]butane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitrosobicyclo[1.1.0]butane typically involves the nitrosation of bicyclo[1.1.0]butane derivatives. One common method includes the reaction of bicyclo[1.1.0]butane with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the highly strained product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosobicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain energy from its bicyclic structure. Common reactions include:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The nitroso group can be substituted by nucleophiles, leading to a range of functionalized products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the nitroso group under mild conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted bicyclo[1.1.0]butane compounds .
Scientific Research Applications
1-Nitrosobicyclo[1.1.0]butane has found applications in several areas of scientific research:
Mechanism of Action
The mechanism of action of 1-Nitrosobicyclo[1.1.0]butane is largely influenced by the release of strain energy upon reaction. The nitroso group can participate in various chemical transformations, often involving the cleavage of the strained bicyclic structure. This leads to the formation of more stable products and the release of significant energy, which can drive further reactions .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the nitroso group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain and reactivity.
Bicyclo[1.1.1]pentane: A related compound with a slightly larger ring system, also known for its strain and unique reactivity.
Uniqueness: 1-Nitrosobicyclo[11The combination of high strain energy and the reactive nitroso group makes it a valuable compound for various chemical transformations and applications .
Properties
CAS No. |
104835-36-1 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
IUPAC Name |
1-nitrosobicyclo[1.1.0]butane |
InChI |
InChI=1S/C4H5NO/c6-5-4-1-3(4)2-4/h3H,1-2H2 |
InChI Key |
PDOOAXMLTDHMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)

![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)

![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)




![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
